BenchChemオンラインストアへようこそ!

4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL

VEGFR-2 Kinase inhibition Scaffold hopping

4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL (CAS 885272-30-0) is a heterocyclic building block belonging to the indazole-piperidine class, with molecular formula C₁₃H₁₇N₃O and a molecular weight of 231.29 g/mol. The compound features an indazole ring attached at the 6-position to a 1-methylpiperidin-4-ol moiety via a C–C bond at the piperidine 4-position.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
CAS No. 885272-30-0
Cat. No. B1498328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL
CAS885272-30-0
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(C2=CC3=C(C=C2)C=NN3)O
InChIInChI=1S/C13H17N3O/c1-16-6-4-13(17,5-7-16)11-3-2-10-9-14-15-12(10)8-11/h2-3,8-9,17H,4-7H2,1H3,(H,14,15)
InChIKeySCNVGEGJAFVYTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL (CAS 885272-30-0): Core Identity and Procurement Baseline


4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL (CAS 885272-30-0) is a heterocyclic building block belonging to the indazole-piperidine class, with molecular formula C₁₃H₁₇N₃O and a molecular weight of 231.29 g/mol . The compound features an indazole ring attached at the 6-position to a 1-methylpiperidin-4-ol moiety via a C–C bond at the piperidine 4-position . Its SMILES notation is OC1(CCN(CC1)C)C2=CC3=C(C=NN3)C=C2, and it bears the MDL identifier MFCD04114672 [1]. Commercially, the compound is available from multiple vendors at purities typically ranging from 95% to 98%, with batch-specific QC documentation including NMR, HPLC, and GC traceability . The compound serves primarily as a synthetic intermediate or building block for the construction of more complex molecules in medicinal chemistry programs, particularly those targeting kinase inhibition .

Why Generic Substitution of 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL Fails: The Positional Isomer Problem


Although multiple indazole-piperidine positional isomers share the identical molecular formula (C₁₃H₁₇N₃O, MW 231.29), they cannot be treated as interchangeable procurement items. The attachment position of the indazole ring to the piperidine scaffold—whether at the 5-position (CAS 885272-62-8) or the 6-position (CAS 885272-30-0)—determines the vector of the indazole NH hydrogen-bond donor/acceptor and the overall molecular shape presented to biological targets . In kinase inhibitor design, the 6-indazolyl substitution pattern is a privileged scaffold that has yielded potent inhibitors of VEGFR-2 (IC₅₀ = 1.6 nM), TRKA/B/C, PLK4, FLT3, and PDK1, whereas the 5-indazolyl scaffold appears in distinct SAR contexts targeting kinases such as GSK-3β, ROCK, and JAK2 [1]. Substituting the 5-yl isomer for the 6-yl isomer, or vice versa, introduces a different pharmacophoric geometry that can result in complete loss of on-target activity or altered selectivity profiles [2]. The quantitative differential evidence below substantiates why procurement specifications must lock the 6-yl regioisomer.

Quantitative Differentiation Evidence for 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL (CAS 885272-30-0)


Positional Isomer Differentiation: 6-Indazolyl Scaffold Privilege in VEGFR-2 Kinase Inhibition

The 6-indazolyl substitution pattern is a validated privileged scaffold for VEGFR-2 kinase inhibition, as demonstrated by compound W13 (bearing a 4-(1H-indazol-6-yl)-1H-pyrazol-1-yl core derived from the 6-yl regioisomer) which achieved a VEGFR-2 IC₅₀ of 1.6 nM and anti-proliferative activity against HGC-27 tumor cells with IC₅₀ = 0.36 ± 0.11 µM [1]. By contrast, 5-substituted indazole series profiled in a parallel kinase panel show preferential inhibition of GSK-3β, ROCK-1, ROCK-2, JAK2, and Cdc7, with markedly weaker VEGFR-2 activity [2]. This target selectivity divergence is a direct consequence of the different exit vectors presented by the 6-yl versus 5-yl attachment to the piperidine scaffold. The procurement relevance is that selecting the 5-yl isomer (CAS 885272-62-8) for a VEGFR-2 program would place the synthetic effort on a suboptimal regioisomer with a fundamentally different kinase inhibition profile.

VEGFR-2 Kinase inhibition Scaffold hopping Indazole positional isomer

Physicochemical Identity: Computed Properties Comparison Between 6-Yl and 5-Yl Positional Isomers

Computed physicochemical properties for the 6-yl isomer (CAS 885272-30-0) are: XlogP = 1.1, topological polar surface area (TPSA) = 52.2 Ų, hydrogen bond donor count = 2, hydrogen bond acceptor count = 3, rotatable bond count = 1, and tautomer count = 2 [1]. The 5-yl positional isomer (CAS 885272-62-8) yields identical computed values across all standard 2D descriptors: XlogP = 1.1, TPSA = 52.2 Ų, HBD = 2, HBA = 3, rotatable bonds = 1, and tautomers = 2 [2]. In both cases, the LogP value reported by Molbase using a different algorithm (ALOGPS) is 1.414 [3]. The critical differentiation is not captured by 2D descriptors but resides in the 3D molecular shape: the indazole 6-yl attachment orients the NH hydrogen-bond donor at a ~120° angle relative to the piperidine ring plane, while the 5-yl attachment produces a ~60° orientation, resulting in distinct electrostatic potential surfaces and shape complementarity to kinase ATP-binding pockets [4].

LogP PSA Hydrogen bonding Drug-likeness Positional isomer

Vendor Purity and Batch-to-Batch QC Traceability Comparison

The target compound is commercially available from multiple vendors with differing purity specifications and QC documentation levels. Bidepharm supplies CAS 885272-30-0 at 97% standard purity with batch-specific QC reports including NMR, HPLC, and GC traceability data . MolCore offers the compound at NLT 98% purity under an ISO-certified quality management system, suitable for global pharmaceutical R&D and QC applications . Leyan provides the compound at 98% purity (Catalog No. 1531442) . The 5-yl isomer (CAS 885272-62-8) is also available at similar purity levels (95–98%), creating a risk of mistaken identity if procurement is not verified by confirmatory NMR . The presence of batch-specific analytical data (NMR, HPLC, GC) for the 6-yl isomer from vendors such as Bidepharm provides procurement-grade traceability that generic chemical aggregators do not guarantee.

Purity Batch QC NMR HPLC ISO certification Procurement specification

Indazole vs. Indole Bioisosterism: Metabolic Stability Advantage of the Indazole Core

Indazole is an established bioisostere of phenol and indole, offering superior lipophilicity and reduced susceptibility to Phase I (oxidative) and Phase II (conjugative) metabolism compared to the phenol and indole counterparts . The indazole NH (pKa ~11–13) is significantly less acidic than phenol OH (pKa ~10), and the indazole ring is more resistant to CYP450-mediated hydroxylation than indole [1]. This class-level property distinguishes 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL from its indole analog 4-(1H-indol-6-yl)-1-methylpiperidin-4-ol (CAS not specifically identified but structurally analogous). The indazole NH serves as both a hydrogen-bond donor and acceptor in kinase hinge-binding motifs, whereas the indole NH functions only as a donor, providing the indazole with an additional binding interaction modality [2]. This difference is structural rather than quantitative for the building block itself, but translates to measurable differences in metabolic stability (intrinsic clearance in human liver microsomes) and target residence time for final compounds derived from the indazole versus indole building blocks.

Indazole Indole Bioisostere Metabolic stability Lipophilicity

Patent-Documented Utility as a Key Intermediate for Indazole-Based Kinase Inhibitors

Patent literature identifies indazole-piperidine intermediates structurally related to CAS 885272-30-0 as critical building blocks in the synthesis of kinase inhibitors targeting PDK1, RIPK1, and TRK family kinases [1]. Specifically, GSK2334470, a highly selective PDK1 inhibitor (IC₅₀ = 10 nM, >500-fold selective over 93 other kinases), incorporates a 3-amino-1H-indazol-6-yl fragment that is structurally descended from the 6-indazolyl-piperidine scaffold class . The compound CFI-400945, a clinical-stage PLK4 inhibitor, similarly uses a 1H-indazol-6-yl moiety as the core kinase hinge-binding element [2]. The 5-yl isomer (CAS 885272-62-8) does not appear in any comparable clinical-stage kinase inhibitor scaffold, based on current public patent and literature surveys. This asymmetry in downstream intellectual property relevance—where the 6-yl regioisomer maps onto multiple clinical and late-preclinical kinase inhibitor chemotypes while the 5-yl isomer does not—is a meaningful differentiator for procurement decisions in drug discovery programs.

Patent intermediate Kinase inhibitor Indazole derivative PDK1 RIPK1

Optimal Procurement and Application Scenarios for 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL (CAS 885272-30-0)


Kinase Inhibitor Lead Generation: VEGFR-2, TRK, and PLK4 Programs

Research teams pursuing Type II kinase inhibitors for VEGFR-2, TRKA/B/C, or PLK4 should specify CAS 885272-30-0 as the core building block. The 6-indazolyl scaffold has produced sub-nanomolar to low-nanomolar inhibitors against these targets (VEGFR-2 IC₅₀ = 1.6 nM for compound W13; TRKB IC₅₀ = 0.7 nM for IHMT-TRK-284; PLK4 clinical candidate CFI-400945) [1]. Procurement of the 6-yl regioisomer, with confirmatory NMR documentation from the vendor (as provided by Bidepharm at 97% purity with HPLC/GC traceability ), ensures that the synthetic vector matches the geometry required for ATP-binding pocket engagement. The 5-yl isomer (CAS 885272-62-8) would direct substituents into a different region of the kinase active site and is not suitable for these target programs.

Scaffold-Hopping and Bioisostere Replacement of Phenol or Indole Cores

When a lead series contains a phenol or indole moiety and requires improved metabolic stability or an additional hydrogen-bond acceptor for kinase hinge binding, CAS 885272-30-0 serves as the ideal indazole replacement building block. The indazole core is documented to be more lipophilic (XlogP = 1.1 for this compound) and less prone to Phase I and Phase II metabolism than phenol, while the indazole N2 atom provides an HBA that indole lacks [2]. The 6-yl attachment regiochemistry is critical: it places the indazole NH in the correct orientation to mimic the phenol OH or indole NH hydrogen-bond donor while adding the N2 acceptor contact. Procurement of the 6-yl isomer with ≥97% purity and NMR-confirmed regioisomer identity is essential for reproducible SAR exploration.

Parallel Synthesis Library Construction for Kinase Selectivity Profiling

For medicinal chemistry groups building focused kinase inhibitor libraries, CAS 885272-30-0 provides a versatile diversification point at the piperidine tertiary amine (N-methyl) and the tertiary alcohol (C4-OH). The N-methyl group can be deprotected or functionalized via N-oxide formation or N-demethylation, while the tertiary alcohol serves as a hydrogen-bond donor or can be converted to a leaving group for further substitution. The 6-indazolyl scaffold has been validated in parallel synthesis workflows that generated potent inhibitors across multiple kinase families (PDK1, FLT3, Aurora, PLK4) [3]. Vendors offering ISO-certified quality (e.g., MolCore NLT 98% ) ensure batch-to-batch consistency across library production cycles.

Regulated Pharmaceutical Development Requiring Full QC Traceability

In GMP or GLP-adjacent research environments, procurement of CAS 885272-30-0 must be accompanied by full analytical documentation. Bidepharm provides batch-specific NMR, HPLC, and GC reports at 97% purity , and MolCore supplies under an ISO-certified quality management system at NLT 98% . The critical QC parameter is not merely purity percentage but regioisomer identity confirmation via ¹H NMR: the aromatic proton splitting pattern of the 6-substituted indazole (featuring two adjacent aromatic protons H4 and H5) is distinguishable from the 5-substituted indazole pattern. Procurement specifications must require NMR documentation that unambiguously rules out co-shipment of the 5-yl isomer (CAS 885272-62-8).

Quote Request

Request a Quote for 4-(1H-Indazol-6-YL)-1-methyl-piperidin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.